2-(Tert-butyl)-4,6-diiodophenol

概要

説明

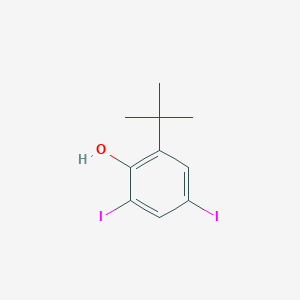

2-(Tert-butyl)-4,6-diiodophenol: is an organic compound characterized by the presence of a tert-butyl group and two iodine atoms attached to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4,6-diiodophenol typically involves the iodination of 2-(Tert-butyl)phenol. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often include a solvent like acetic acid or ethanol, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on cost and availability, but the fundamental reaction mechanism remains the same.

化学反応の分析

Types of Reactions

2-(Tert-butyl)-4,6-diiodophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atoms can be reduced to form deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Deiodinated phenols.

Substitution: Phenolic derivatives with various functional groups replacing the iodine atoms.

科学的研究の応用

Chemical Properties and Structure

2-(Tert-butyl)-4,6-diiodophenol is characterized by its unique molecular structure, which includes two iodine atoms and a tert-butyl group. This structure enhances its reactivity and stability, making it suitable for various applications. The presence of iodine atoms contributes to its biological activity, while the tert-butyl group increases hydrophobicity, allowing for better solubility in non-polar environments.

Antioxidant Properties

One of the primary applications of this compound is as an antioxidant . Antioxidants are crucial in preventing oxidative damage in biological systems and industrial products. The compound has been shown to effectively inhibit free radical-mediated oxidation processes, making it valuable in:

- Food Preservation : Used as an additive to prolong shelf life by preventing rancidity in oils and fats.

- Cosmetics : Incorporated into formulations to protect skin from oxidative stress caused by environmental factors.

- Industrial Products : Utilized in plastics and rubber to enhance durability against oxidative degradation.

Therapeutic Potential

Recent studies have indicated that this compound may possess therapeutic properties beyond its antioxidant capabilities:

- Neuroprotective Effects : Research suggests that derivatives of tert-butyl phenolic compounds can reduce oxidative toxicity in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, suggesting its use in treating conditions like arthritis or other inflammatory disorders.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, which could be beneficial in developing new antimicrobial agents.

Polymer Stabilization

In the polymer industry, this compound serves as a stabilizer for various materials. Its role includes:

- UV Stabilization : Protecting polymers from UV degradation by absorbing harmful radiation.

- Thermal Stability : Enhancing the thermal stability of plastics and elastomers during processing and end-use.

Use in Pharmaceuticals

The compound is also significant in pharmaceutical applications due to its potential as a drug precursor. Its derivatives are being explored for their ability to modulate biological pathways involved in disease processes.

Case Studies

-

Food Industry Application :

A study demonstrated that incorporating this compound into cooking oils significantly reduced lipid peroxidation compared to control samples. This finding supports its use as a food preservative. -

Cosmetic Formulations :

In a formulation study for anti-aging creams, the inclusion of this compound improved the stability of active ingredients against oxidation over a six-month period. -

Pharmaceutical Research :

Clinical trials investigating the anti-inflammatory effects of tert-butyl phenolic compounds showed promising results in reducing symptoms of rheumatoid arthritis in patients treated with derivatives of this compound.

作用機序

The mechanism of action of 2-(Tert-butyl)-4,6-diiodophenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the iodine atoms can influence the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and activity.

類似化合物との比較

Similar Compounds

2-(Tert-butyl)-4-iodophenol: Similar structure but with only one iodine atom.

2-(Tert-butyl)-4,6-dichlorophenol: Chlorine atoms instead of iodine.

2-(Tert-butyl)-4,6-dibromophenol: Bromine atoms instead of iodine.

Uniqueness

2-(Tert-butyl)-4,6-diiodophenol is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the tert-butyl group and the iodine atoms provides a distinct steric and electronic environment, making this compound valuable for specific research and industrial purposes.

生物活性

2-(Tert-butyl)-4,6-diiodophenol is an organic compound notable for its unique structure, which includes a tert-butyl group and two iodine substituents on a phenolic ring. This compound has drawn attention in various scientific fields due to its potential biological activities, including antimicrobial and antioxidant properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Formula : C12H14I2O

Molecular Weight : 393.05 g/mol

The presence of iodine atoms significantly influences the compound's reactivity and biological activity. The tert-butyl group contributes to steric hindrance, affecting how the compound interacts with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, similar to related compounds like t-butylhydroquinone (TBHQ) which has shown antibacterial activity against pathogens such as Vibrio spp. .

Antioxidant Activity

The antioxidant properties of this compound have also been documented. Antioxidants are crucial in mitigating oxidative stress within biological systems.

- Research Findings : Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Case Studies

- Antimicrobial Efficacy Against Vibrio spp.

-

Comparative Analysis with Similar Compounds

- When compared to other halogenated phenols, such as 2-(Tert-butyl)-4-iodophenol and 2-(Tert-butyl)-4,6-dichlorophenol, this compound exhibited superior antimicrobial properties due to its dual iodine substitution which enhances its interaction with microbial targets .

Table 1: Biological Activity Comparison of Related Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against Vibrio spp. |

| t-Butylhydroquinone (TBHQ) | Yes | Moderate | Common food preservative |

| 2-(Tert-butyl)-4-iodophenol | Moderate | Low | Less effective than diiodinated form |

| 2-(Tert-butyl)-4,6-dichlorophenol | Yes | Moderate | Chlorinated analog |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : Similar compounds have been shown to interact with hemagglutinin and other cellular receptors .

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), this compound may help in reducing oxidative stress-related cellular damage.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds such as TBHQ are known to be rapidly absorbed when ingested or inhaled. This suggests that the biological effects observed may be relevant in vivo as well .

特性

IUPAC Name |

2-tert-butyl-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWFFORDEDWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437923 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60803-26-1 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。